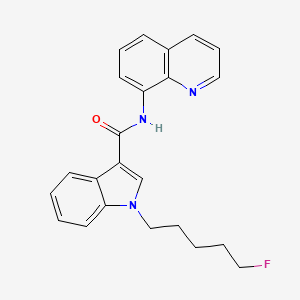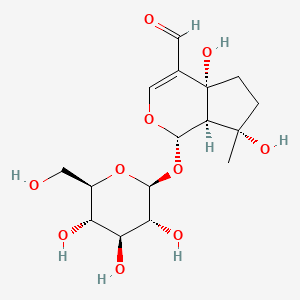
Volvaltrate B
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-Glioblastoma Activity
Volvaltrate B, an iridoid compound in Valeriana, has been found to exhibit anti-glioblastoma activity. It inhibits the PDGFRA/MEK/ERK signaling pathway, which leads to a significant reduction in the proliferation of GBM cells. It induces mitochondrial apoptosis and suppresses invasion and migration of GBM cells by inhibiting levels of proteins associated with epithelial mesenchymal transition (EMT) .
Antitumor Activity
Volvaltrate B has been reported to have antitumor activity in the treatment of various cancers, including breast, pancreatic, ovarian, and lung cancers. It induces apoptosis and G2/M cell cycle arrest in pancreatic cancer cells through direct inhibition of STAT3 activity .
Cytotoxic Activity
Volvaltrate B has shown cytotoxic activity against several cancer cell lines, including lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel7402), with IC50 values of 8.5, 2.0, 3.2, and 6.1 μM, respectively .
Traditional Chinese Medicine
Valeriana, the plant from which Volvaltrate B is derived, has been used in traditional Chinese medicine for various purposes. It has been used for calming fright and tranquilizing mind, promoting Qi and blood, activating blood circulation and regulating menstruation, dispelling wind and eliminating dampness, regulating Qi-flowing to relieve pain, and promoting digestion and checking diarrhea .
Neuroprotective Effects
Valeriana, and by extension Volvaltrate B, has been found to have neuroprotective effects. This makes it potentially useful in the treatment of neurological disorders .
Cardiovascular and Cerebrovascular System Improvements
Research has shown that Valeriana has effects on the cardiovascular and cerebrovascular systems. This suggests that Volvaltrate B could potentially be used in the treatment of cardiovascular and cerebrovascular diseases .
Mécanisme D'action
Propriétés
IUPAC Name |
[(1S,4aR,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl (2R)-3-methyl-2-(3-methylbutanoyloxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41ClO11/c1-14(2)8-20(30)38-22(16(5)6)24(32)35-11-18-12-36-25(39-21(31)9-15(3)4)23-26(18,33)10-19(37-17(7)29)27(23,34)13-28/h12,14-16,19,22-23,25,33-34H,8-11,13H2,1-7H3/t19-,22+,23-,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVPPNBQSYOUCV-PXKJKYEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(CCl)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@@]2(CCl)O)OC(=O)C)(C(=CO1)COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41ClO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Volvaltrate B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the corrected structure of Volvaltrate B and what is its known biological activity?
A1: Initially mischaracterized, the structure of Volvaltrate B was revised based on X-ray analysis and chemical transformation []. The corrected structure shows the OH group at position 8, different from the initial assignment. Volvaltrate B demonstrates cytotoxic activity against several cancer cell lines, including lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel7402) [].
Q2: Where was Volvaltrate B first isolated from?
A2: Volvaltrate B was originally isolated from Valeriana officinalis, a plant commonly known as valerian []. It has also been isolated, for the first time, from the seeds of Valeriana jatamansi along with other iridoid compounds []. This suggests that this compound might be present in other species of the Valeriana genus.
Q3: What are the knowledge gaps regarding Volvaltrate B that require further investigation?
A3: While the corrected structure and some cytotoxic activity have been reported [, ], there's limited information about Volvaltrate B. Further research is needed to understand:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3-Oxobutyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B1162135.png)